molecular formula C21H19NO6 B451481 PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE

PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE

Cat. No.: B451481
M. Wt: 381.4g/mol
InChI Key: IIVWFQHGPCRBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes a chromen-2-one moiety linked to a benzoate group through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(8-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with various molecular targets:

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4g/mol

IUPAC Name

propan-2-yl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO6/c1-12(2)27-20(24)13-7-9-15(10-8-13)22-19(23)16-11-14-5-4-6-17(26-3)18(14)28-21(16)25/h4-12H,1-3H3,(H,22,23)

InChI Key

IIVWFQHGPCRBOZ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.